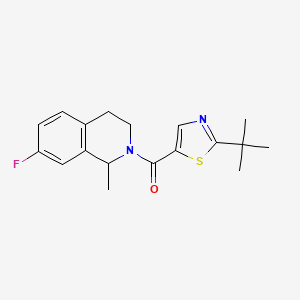![molecular formula C18H21BrN2O2 B7634832 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the serotonin 5-HT1D receptor and has been shown to have a range of biochemical and physiological effects.
作用機序
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol works by binding to the 5-HT1D receptor and preventing the binding of serotonin, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor, which can have a range of effects on physiological processes. For example, blocking the 5-HT1D receptor has been shown to reduce pain perception and anxiety in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain perception and anxiety, 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to reduce the release of certain neurotransmitters, such as glutamate and substance P, which are involved in the perception of pain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of using 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol in lab experiments is its selectivity for the 5-HT1D receptor. This means that it can be used to study the effects of blocking this receptor without affecting other receptors in the brain. However, one limitation of using 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol is that it has a relatively short half-life, meaning that its effects may not persist for long periods of time.
将来の方向性
There are several future directions for research on 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol. One area of interest is its potential use in the treatment of anxiety and depression. Blocking the 5-HT1D receptor has been shown to reduce anxiety and improve mood in animal models, and further research is needed to determine whether this could be a viable treatment option for humans. Additionally, 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol could be used to study the role of the 5-HT1D receptor in other physiological processes, such as appetite regulation and sleep. Finally, future research could focus on developing longer-lasting analogs of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol that could be used in clinical settings.
合成法
The synthesis of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol involves several steps, starting with the reaction of 4-bromophenol with ethylene oxide to produce 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 2-(4-bromophenoxy)ethylpiperazine. Finally, this compound is reacted with 4-hydroxyphenol in the presence of triethylamine to produce 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol.
科学的研究の応用
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been used in a variety of scientific research applications, particularly in the study of the serotonin 5-HT1D receptor. This receptor is involved in the regulation of a range of physiological processes, including pain perception, anxiety, and mood. 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been shown to be a selective antagonist of this receptor, meaning that it can block its activity without affecting other receptors in the brain. This makes it a useful tool for studying the role of the 5-HT1D receptor in these processes.
特性
IUPAC Name |
4-[4-[2-(4-bromophenoxy)ethyl]piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c19-15-1-7-18(8-2-15)23-14-13-20-9-11-21(12-10-20)16-3-5-17(22)6-4-16/h1-8,22H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWFABNVGABPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Br)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)

![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)